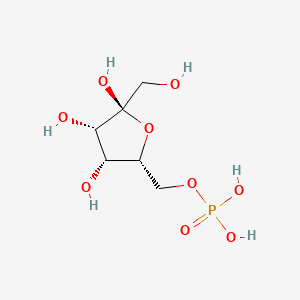
alpha-D-tagatofuranose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-D-tagatofuranose 6-phosphate: is a phosphorylated derivative of D-tagatofuranose, a sugar molecule. It is characterized by the presence of a phosphate group at the sixth carbon position of the tagatofuranose ring. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-tagatofuranose 6-phosphate can be achieved through enzymatic methods. One common approach involves the use of the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) in bacteria such as Klebsiella pneumoniae. This system facilitates the transfer of a phosphate group from phosphoenolpyruvate to D-tagatofuranose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. The bacteria are cultured in a controlled environment, and the desired compound is extracted and purified from the fermentation broth. This method is preferred due to its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: alpha-D-tagatofuranose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-D-tagatofuranose 6-phosphate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in bacterial metabolism. It is a key intermediate in the tagatose pathway, which is involved in the utilization of D-tagatose by certain bacteria .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its involvement in metabolic pathways makes it a target for drug development aimed at treating metabolic disorders .
Industry: Industrially, this compound is used in the production of rare sugars and sugar derivatives. Its efficient synthesis and unique properties make it valuable in the food and pharmaceutical industries .
Mécanisme D'action
The mechanism of action of alpha-D-tagatofuranose 6-phosphate involves its role as an intermediate in metabolic pathways. In bacteria, it is phosphorylated by the PEP-PTS system, which facilitates its conversion to other metabolites. This process is crucial for the utilization of D-tagatose and the production of energy .
Comparaison Avec Des Composés Similaires
D-tagatofuranose 1,6-bisphosphate: Another phosphorylated derivative of D-tagatofuranose, but with two phosphate groups.
alpha-D-mannose 6-phosphate: A similar compound with a phosphate group at the sixth carbon of mannose.
Uniqueness: alpha-D-tagatofuranose 6-phosphate is unique due to its specific role in the tagatose pathway and its involvement in bacterial metabolism. Its structure and properties make it distinct from other phosphorylated sugars .
Propriétés
Numéro CAS |
53798-20-2 |
|---|---|
Formule moléculaire |
C6H13O9P |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6+/m1/s1 |
Clé InChI |
BGWGXPAPYGQALX-VANKVMQKSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


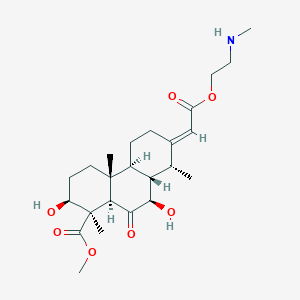
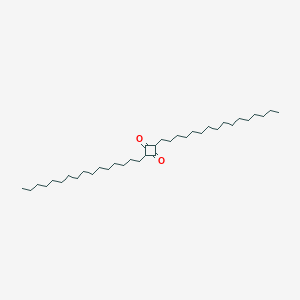
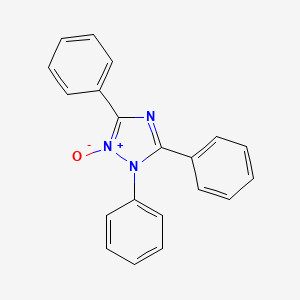
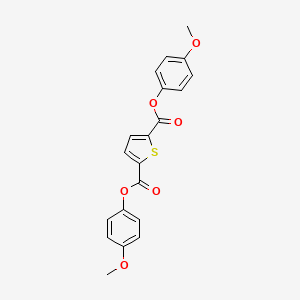
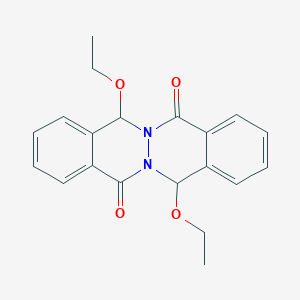

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
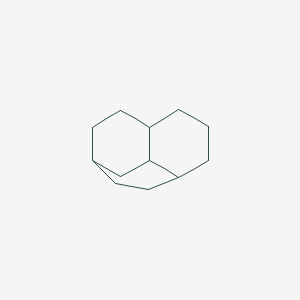
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
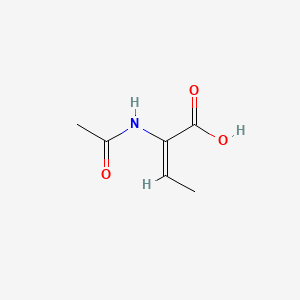
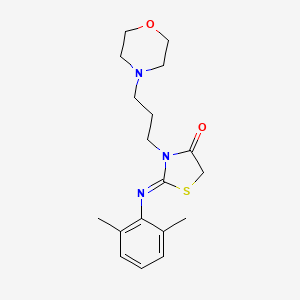
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
